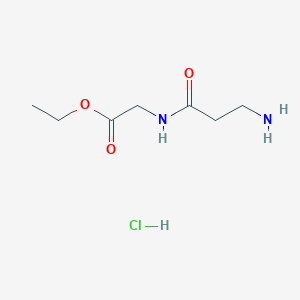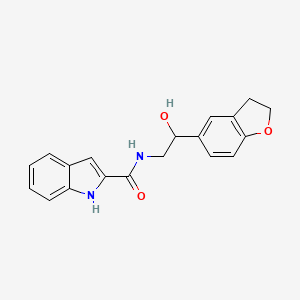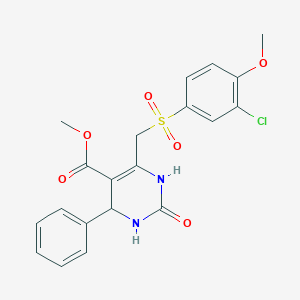
Ethyl 2-(3-aminopropanamido)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Crystal Structure and Spectral Studies : The molecular structure of related thioamide derivatives, including ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, was elucidated using X-ray diffraction, NMR, FT-IR, and FT-Raman spectroscopy. These studies offer insights into the compound's conformation and electronic properties, essential for designing materials with desired chemical and physical characteristics (Prasanth et al., 2015).
Pharmaceutical Research and Development
- Antimuscarinic Activities : Synthesis of metabolites like 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate demonstrates the exploration of chemical modifications to enhance biological activity or understand metabolic pathways, highlighting the chemical's potential in developing therapeutic agents (Brown et al., 1993).
Environmental and Analytical Applications
- Metal Speciation and Sequestration : Research on the metal speciation behavior of amino functionalized ionic liquids, related to ethyl 2-(3-aminopropanamido)acetate hydrochloride, showcases their application in environmental science, particularly in metal ion sequestration from aqueous solutions, reflecting the compound's utility in environmental remediation (Cardiano et al., 2016).
Propiedades
IUPAC Name |
ethyl 2-(3-aminopropanoylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-2-12-7(11)5-9-6(10)3-4-8;/h2-5,8H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWIXNDCYFQUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-aminopropanamido)acetate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2723183.png)


![4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2723188.png)

![N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2723190.png)
![Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2723191.png)
![2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2723194.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2723195.png)


![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2723202.png)